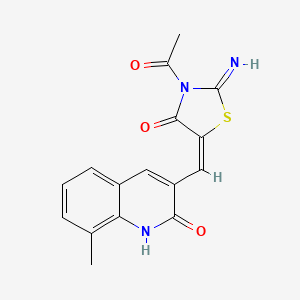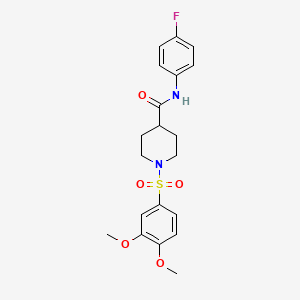
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with various receptors in the body, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. At the same time, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as an antagonist at the delta-opioid receptor and kappa-opioid receptor, which are involved in mediating the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide are primarily related to its interactions with the opioid receptors in the body. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects, reduce the rewarding effects of drugs of abuse, and induce apoptosis in cancer cells. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to have anti-inflammatory effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide. One potential direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential toxicity of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide.
Synthesemethoden
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzaldehyde and piperidine in the presence of a base to form an intermediate product. The intermediate is then reacted with 4-fluorobenzonitrile to form the final product, which is purified through column chromatography. The yield of the synthesis process is reported to be around 45%.
Wissenschaftliche Forschungsanwendungen
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has shown promising results in various scientific research applications, including cancer treatment, pain management, and drug addiction. In cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects by modulating the activity of opioid receptors. In drug addiction, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCCAGVHBAAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

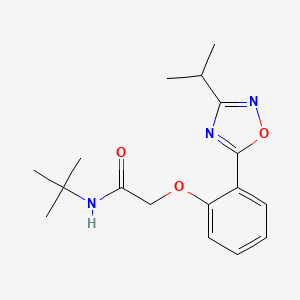
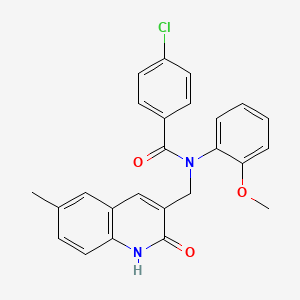
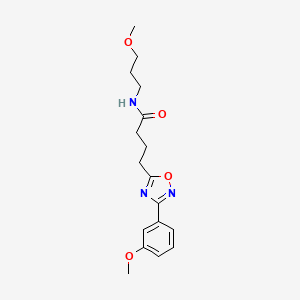
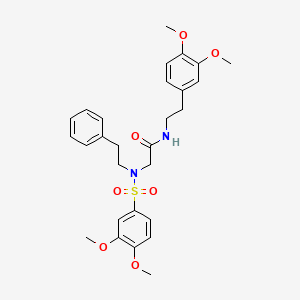

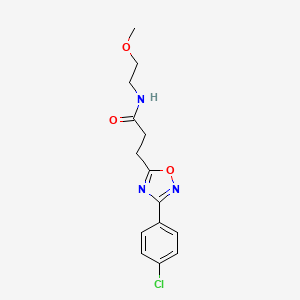
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
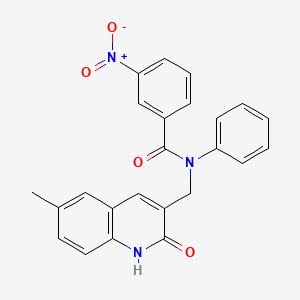
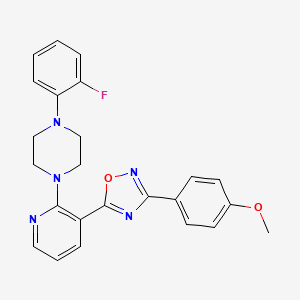
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)



